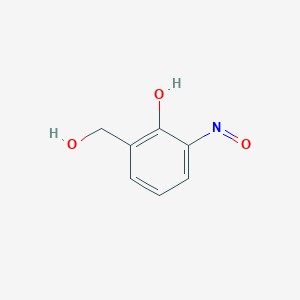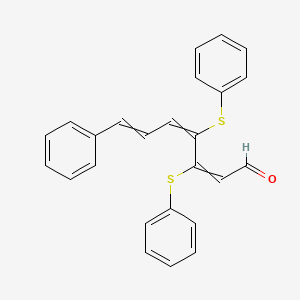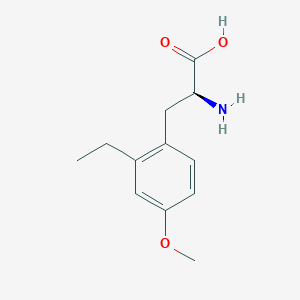![molecular formula C16H25O4P B12584508 Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester CAS No. 572920-10-6](/img/structure/B12584508.png)
Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester is an organophosphorus compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate epoxide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate intermediate, which is then converted to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl phenylphosphonate
- Diethyl phosphonate, benzyl-
Comparison
Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
572920-10-6 |
|---|---|
Molekularformel |
C16H25O4P |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
2-(2-diethoxyphosphorylethyl)-3-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C16H25O4P/c1-3-18-21(17,19-4-2)13-12-16-15(20-16)11-10-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
ZGEDIQARNIKCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC1C(O1)CCC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
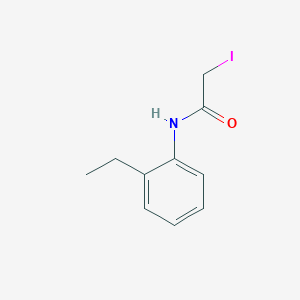
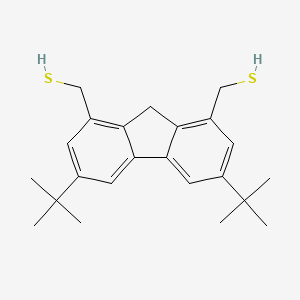
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)

![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
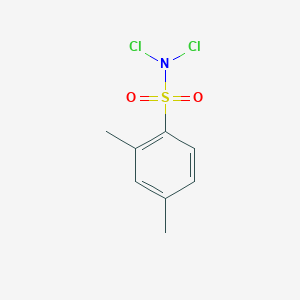
![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
